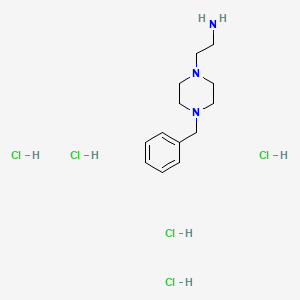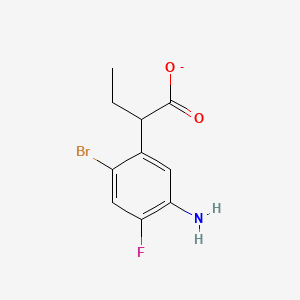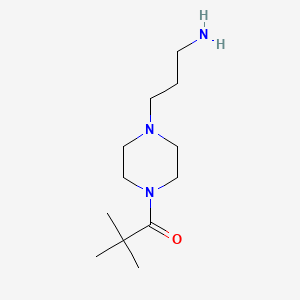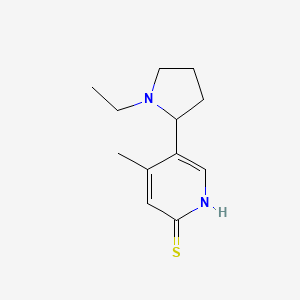![molecular formula C10H8F3NO5 B11819648 [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)
[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, hydroxy, and trifluoroacetate groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate typically involves the reaction of 2-amino-2-(3,5-dihydroxyphenyl)acetic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-amino-2-(3,5-dihydroxyphenyl)acetic acid and trifluoroacetic anhydride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: The reaction is typically conducted at room temperature.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Analytical Chemistry: Used as a reagent in the detection and quantification of specific functional groups.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biochemical Research: Studied for its interactions with proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Pharmacology: Studied for its effects on cellular pathways and molecular targets.
Industry:
Material Science: Used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Agriculture: Potential use as a growth regulator or pesticide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular pathways. The presence of trifluoroacetate enhances its binding affinity and stability, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid: Lacks the trifluoroacetate group, resulting in different reactivity and applications.
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid: Similar structure but different positioning of hydroxy groups, leading to variations in chemical behavior.
2-Amino-2-(3,5-dihydroxyphenyl)acetyl chloride: Contains a reactive acyl chloride group, making it useful in acylation reactions.
Uniqueness: The presence of the trifluoroacetate group in [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate imparts unique properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring high specificity and potency.
Propriétés
Formule moléculaire |
C10H8F3NO5 |
|---|---|
Poids moléculaire |
279.17 g/mol |
Nom IUPAC |
[2-amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H8F3NO5/c11-10(12,13)9(18)19-8(17)7(14)4-1-5(15)3-6(16)2-4/h1-3,7,15-16H,14H2 |
Clé InChI |
PDIHYSNHMHDJDE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)O)C(C(=O)OC(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine](/img/structure/B11819596.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)


![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)

![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)


![Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B11819638.png)
